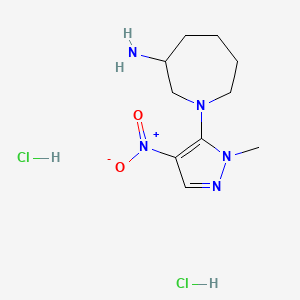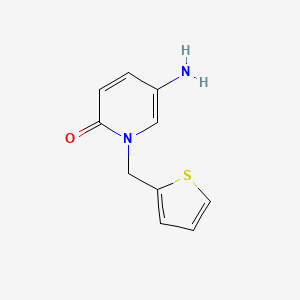
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a thiophen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-chloromethylthiophene with 2-amino-1,2-dihydropyridin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 5-Amino-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one
- 2-Amino-1,3,4-thiadiazole
- Imidazole derivatives
Uniqueness
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
5-amino-1-(thiophen-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N2OS/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h1-6H,7,11H2 |
InChIキー |
XVPAAUAVMMUWBK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CN2C=C(C=CC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




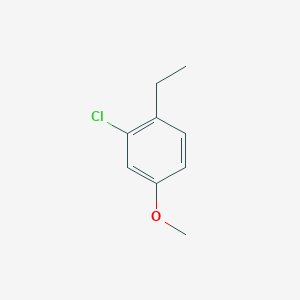
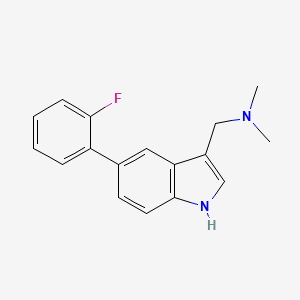

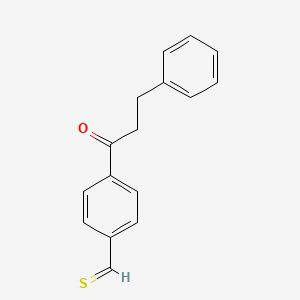
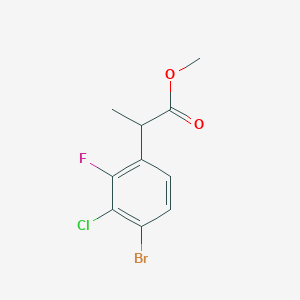
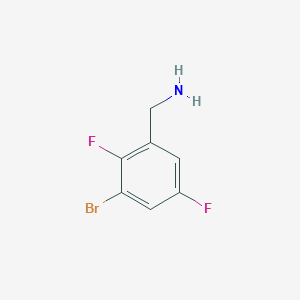
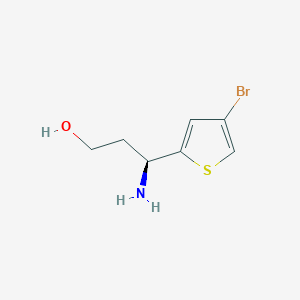
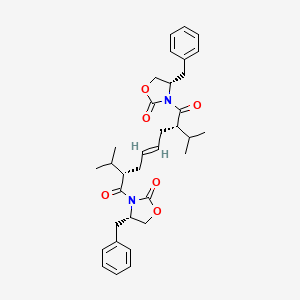
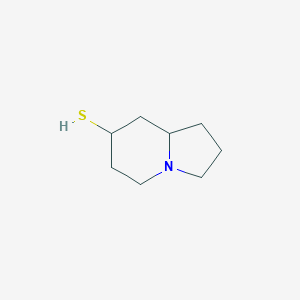
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)

